molecular formula C14H11IN2OS B464959 N-benzoyl-N'-(4-iodophenyl)thiourea CAS No. 19249-88-8

N-benzoyl-N'-(4-iodophenyl)thiourea

Cat. No. B464959
CAS RN: 19249-88-8
M. Wt: 382.22g/mol
InChI Key: IIDSDYPOUROQIA-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(4-iodophenyl)thiourea is a chemical compound with the molecular formula C14H11IN2OS . It is also known by its IUPAC name N-benzoyl-N’-(4-iodophenyl)thiourea .


Synthesis Analysis

The synthesis of N-benzoyl-N’-(4-iodophenyl)thiourea and similar compounds often involves the reaction of benzoyl chloride with potassium thiocyanate in a solvent such as acetone . The mixture is typically refluxed with stirring for a certain period of time .


Molecular Structure Analysis

The molecular structure of N-benzoyl-N’-(4-iodophenyl)thiourea can be represented by the InChI code 1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) .


Chemical Reactions Analysis

N-benzoyl-N’-(4-iodophenyl)thiourea and similar compounds can undergo various chemical reactions. For instance, N,N-dimethylformamide (DMF) can act as both a solvent and a catalyst in reactions involving N-benzoyl-N’-(4-iodophenyl)thiourea derivatives .


Physical And Chemical Properties Analysis

N-benzoyl-N’-(4-iodophenyl)thiourea has a molecular weight of 382.22 g/mol . It is a solid substance .

Scientific Research Applications

Chemistry and Coordination Properties

N-benzoyl-N'-(4-iodophenyl)thiourea is part of a broader class of compounds known as thioureas, which have found extensive applications as ligands in coordination chemistry. The chemistry, coordination, structure, and biological properties of thioureas highlight their importance in forming complexes with various metals, significantly affecting their intra- and intermolecular interactions. These interactions play a crucial role in the coordination properties displayed by these ligands. Recent studies emphasize the versatility of thioureas in creating novel applications through their metal complexes, merging chemical versatility with biological applicability for interdisciplinary approaches (Saeed, Flörke, & Erben, 2014).

Biological Applications and Chemosensing

Thiourea derivatives, including N-benzoyl-N'-(4-iodophenyl)thiourea, possess remarkable biological and non-biological applications. These compounds, with their unique S- and N- nucleophilic sites, are pivotal in establishing hydrogen bonding, making them excellent chemosensors for detecting various environmental pollutants. Recent advances have introduced thioureas as highly sensitive, selective, and simple chemosensors for a broad range of analytes, including anions like CN-, F-, ClO-, and neutral analytes such as ATP and DCP. Their sensing performances offer a promising avenue for future designs of organic sensors aimed at biological, environmental, and agricultural applications (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Importance

Thioureas, through their coordination with selected metals like Cu, Ag, and Au, have shown improved activities in medicinal chemistry. These derivatives, upon coordination with suitable metal ions, exhibit enhanced biological activities, making them significant in pharmaceutical chemistry and as chemosensors. The coordination chemistry of thioureas and their role in detecting anions and cations in environmental and biological samples underline their medicinal importance and potential in analytical chemistry (Khan, Khan, Gul, & Muhammad, 2020).

properties

IUPAC Name

N-[(4-iodophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDSDYPOUROQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-(4-iodophenyl)thiourea

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